N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a quinazolin-4-one core linked via an ethyl spacer to an indole-6-carboxamide moiety. The indole scaffold, a privileged structure in medicinal chemistry, enhances binding affinity to biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-18(14-6-5-13-7-8-20-17(13)11-14)21-9-10-23-12-22-16-4-2-1-3-15(16)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24) |
InChI Key |
VMPFMKAOYTZWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The starting material for this compound is 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (1). It can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The resulting compound 1 serves as a key intermediate.
Next, coupling compound 1 with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide (ABG) yields the corresponding S-nucleoside (2) . attempts to deblock compound 2 using MeONa at room temperature led to the starting aglycone 1 instead of the desired deblocked compound (3) (Scheme 2).
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often employ similar synthetic routes on a smaller scale.
Chemical Reactions Analysis
Reactions:: N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.
Major Products:: The products formed from these reactions vary based on the reaction type. Detailed studies are essential to elucidate specific products and optimize synthetic pathways.
Scientific Research Applications
Biological Activities
Research indicates that N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exhibits a range of biological activities:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis. For instance, molecular docking studies suggest strong binding affinity to enzymes involved in bacterial metabolism, indicating potential as an antibacterial agent .
- Anticancer Properties : Some synthesized derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain analogs can inhibit cell growth effectively, suggesting their potential for development as anticancer drugs .
- Antifungal Activity : The compound's structure allows for exploration against fungal pathogens. Research has indicated promising results against fungi such as Candida albicans, highlighting its potential in treating fungal infections .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Studies : A study published in MDPI highlighted that derivatives of quinazolinone, including those similar to this compound, displayed low minimum inhibitory concentrations (MIC) against MRSA and other pathogens, establishing their potential as new antibiotics .
- Cytotoxicity Assessment : Research demonstrated that certain indole-quinazolinone hybrids exhibited significant cytotoxic effects on cancer cell lines, with some compounds showing higher potency than existing treatments .
- In Vivo Efficacy : Further investigations into the in vivo efficacy of these compounds are ongoing, with preliminary results indicating promise in animal models for both antimicrobial and anticancer applications.
Mechanism of Action
The precise mechanism by which N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
- Structural Difference: Fluorine substitution at position 6 of the quinazolinone ring and indole-5-carboxamide (vs. indole-6-carboxamide).
- Impact : Fluorination typically enhances metabolic stability and bioavailability. The shift from indole-6- to indole-5-carboxamide may alter target interaction due to steric or electronic effects.
- Molecular Weight : 350.3 g/mol .
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Structural Difference : Chlorine substitution on the indole ring and a propanamide linker (vs. ethyl linker).
- The extended linker may affect conformational flexibility and binding kinetics.
- Molecular Weight : 394.9 g/mol .
Hybrid Pharmacophore Derivatives
A "hybrid-pharmacophore" strategy (e.g., combining thioalkylamide and pyrimidinone moieties) yielded compounds with dual mechanisms. For example:
- 2-((5-Cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide Activity: COX-2 inhibition (IC50 = 116.73 mmol/kg) with reduced ulcerogenicity (ulcer index = 11.38 vs. Diclofenac’s 18.24) . Structural Advantage: The thioalkylamide-pyrimidinone hybrid enhances selectivity for COX-2 over COX-1.
Data Tables
Table 1: Structural and Pharmacological Comparison of Analogs
*Calculated based on structural formula.
Research Findings and Trends
Halogen Substitutions : Fluoro or chloro groups improve metabolic stability and target binding. For example, fluorine’s electronegativity enhances hydrogen bonding in kinase inhibitors .
Linker Length : Ethyl vs. propanamide linkers influence conformational flexibility. Shorter linkers (ethyl) may restrict rotational freedom, favoring entropic gains during binding .
Hybrid Pharmacophores: Combining quinazolinone with pyrimidinone or thioalkylamide groups amplifies selectivity (e.g., COX-2 vs. COX-1) .
Notes
Biological Activity
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic organic compound that combines structural features from both quinazolinones and indole derivatives. This unique configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Structural Overview
The compound is characterized by:
- Indole Ring : A bicyclic structure known for its role in various biological activities.
- 4-Oxoquinazoline Moiety : This component is linked to the indole ring through an ethyl chain, enhancing the compound's potential interactions with biological targets.
- Carboxamide Group : This functional group influences the compound's reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- The compound has shown promise in inhibiting tumor cell growth, particularly in aggressive cancer cell lines such as MDA-MB-231. In vitro studies demonstrated a reduction in cell viability by 55% at a concentration of 10 μM after three days of treatment .
- In vivo studies using xenograft models further confirmed its antitumor effects, suggesting potential for therapeutic applications in oncology.
- Antimicrobial Properties :
-
Enzyme Inhibition :
- Molecular docking studies suggest that the compound can effectively bind to enzymes involved in metabolic pathways, indicating its potential for modulating biological functions and possibly serving as an enzyme inhibitor.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the quinazoline core.
- Coupling reactions to attach the indole ring.
- Introduction of the carboxamide group through amidation reactions.
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. The presence of both oxo and ethyl functionalities is believed to enhance its biological activity compared to simpler derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole | Contains a methyl group on the indole | Enhanced lipophilicity may improve bioavailability |
| 2-(4-oxoquinazolin-3(4H)-yl)acetamide | Lacks the indole structure | Primarily focused on antibacterial properties |
| N-(phenylmethyl)-4-(5-(phenylmethyl)-4,5,6,7-tetrahydro... | More complex structure with multiple rings | Potentially broader spectrum of biological activity |
The dual pharmacophore nature of this compound enhances its therapeutic efficacy compared to other compounds lacking this structural diversity.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Antitumor Efficacy : A study reported that treatment with this compound resulted in significant tumor regression in xenograft models, supporting its potential use as an anticancer agent .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives showed potent antibacterial effects against resistant strains like carbapenem-resistant E. coli and Pseudomonas aeruginosa, indicating its relevance in treating multidrug-resistant infections .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazolinone formation | Acetic acid, reflux, 5h | 65–75 | |
| Ethyl linker addition | K₂CO₃, DMF, 80°C, 12h | 50–60 | |
| Indole coupling | EDC/HOBt, DCM, RT, 24h | 70–80 |
Basic: What spectroscopic techniques are essential for characterizing this compound's purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₁₇N₅O₂) .
- Infrared Spectroscopy (IR):
- Differential Scanning Calorimetry (DSC):
- Assesses thermal stability (melting point >250°C indicates high crystallinity) .
Advanced: How does the dual pharmacophore (indole + quinazolinone) influence target selectivity and binding affinity?
Answer:
- Mechanistic Insights:
- The indole moiety interacts with hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding domains) .
- The 4-oxoquinazolinone group chelates catalytic metal ions (e.g., Mg²⁺ in topoisomerases) .
- Molecular Docking Data:
- ΔG (binding energy): –9.2 kcal/mol for EGFR kinase vs. –7.5 kcal/mol for non-dual analogs .
- Hydrogen bonds: 3–5 H-bonds formed with key residues (e.g., Thr766, Met769 in EGFR) .
Q. Table 2: Pharmacophore Contributions
| Pharmacophore | Target Interaction | Example Targets |
|---|---|---|
| Indole | Hydrophobic stacking | EGFR, PARP |
| Quinazolinone | Metal chelation | Topoisomerase II, HDAC |
Advanced: What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardized Assays:
- Structural Validation:
- Confirm batch purity via HPLC (>95%) and crystallography to exclude isomer interference .
- SAR Analysis:
Case Study:
- IC₅₀ Variation (EGFR inhibition): 0.5 µM vs. 2.1 µM in two studies.
- Root cause: Differences in enzyme source (recombinant vs. cell lysate).
- Resolution: Validate using recombinant EGFR and ATP concentration controls .
Advanced: How can in silico methods predict off-target interactions for this compound?
Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate binding to 300+ kinase domains to identify off-targets (e.g., unintended JAK2 inhibition) .
- Pharmacophore Screening:
- Overlap with known toxicophores (e.g., hERG channel blockers) using Schrödinger’s Phase .
- Docking Validation:
- Compare predicted vs. experimental affinities for cytochrome P450 isoforms (CYP3A4, CYP2D6) .
Q. Table 3: Predicted vs. Experimental Off-Targets
| Target | Predicted Kd (nM) | Experimental Kd (nM) |
|---|---|---|
| EGFR | 12 | 15 |
| hERG | 850 | 920 |
| CYP3A4 | 2300 | 2450 |
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for analogs?
Answer:
- Challenge 1: Conformational Flexibility
- The ethyl linker allows rotational freedom, complicating SAR interpretation. Solution: Use constrained analogs (e.g., cyclopropyl linkers) .
- Challenge 2: Synergistic Effects
- Challenge 3: Solubility Limitations
- High logP (>3.5) reduces bioavailability. Solution: Introduce polar groups (e.g., –SO₂NH₂) without disrupting binding .
Q. Table 4: SAR Trends for Key Modifications
| Modification | Effect on IC₅₀ (EGFR) | Solubility (mg/mL) |
|---|---|---|
| C6-F (quinazolinone) | 5x improvement | 0.12 → 0.08 |
| Indole C5-OH | No activity | 0.05 → 0.30 |
| Ethyl → PEG linker | 2x reduction | 0.10 → 0.50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
